molecular formula C23H22ClN3O3 B14947103 1-(2-chlorobenzyl)-3'-ethyl-5'-methyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

1-(2-chlorobenzyl)-3'-ethyl-5'-methyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

Cat. No.: B14947103
M. Wt: 423.9 g/mol
InChI Key: WCEBBFBGKAXAJX-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-3’-ethyl-5’-methyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. This particular compound features a spiro linkage between an indole and a pyrrolo[3,4-c]pyrrole ring system, making it a fascinating subject for chemical research.

Preparation Methods

The synthesis of 1-(2-chlorobenzyl)-3’-ethyl-5’-methyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Pyrrolo[3,4-c]pyrrole Ring: This can be achieved through a multicomponent reaction involving an aldehyde, an amine, and a diketone.

    Spiro Linkage Formation: The final step involves the formation of the spiro linkage between the indole and pyrrolo[3,4-c]pyrrole rings.

Chemical Reactions Analysis

1-(2-chlorobenzyl)-3’-ethyl-5’-methyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-chlorobenzyl)-3’-ethyl-5’-methyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-3’-ethyl-5’-methyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways:

Further research is needed to elucidate the precise molecular mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

1-(2-chlorobenzyl)-3’-ethyl-5’-methyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione can be compared with other similar compounds, such as:

The uniqueness of 1-(2-chlorobenzyl)-3’-ethyl-5’-methyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione lies in its specific spiro linkage and the combination of indole and pyrrolo[3,4-c]pyrrole rings, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H22ClN3O3

Molecular Weight

423.9 g/mol

IUPAC Name

1'-[(2-chlorophenyl)methyl]-1-ethyl-5-methylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione

InChI

InChI=1S/C23H22ClN3O3/c1-3-16-18-19(21(29)26(2)20(18)28)23(25-16)14-9-5-7-11-17(14)27(22(23)30)12-13-8-4-6-10-15(13)24/h4-11,16,18-19,25H,3,12H2,1-2H3

InChI Key

WCEBBFBGKAXAJX-UHFFFAOYSA-N

Canonical SMILES

CCC1C2C(C(=O)N(C2=O)C)C3(N1)C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl

Origin of Product

United States

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